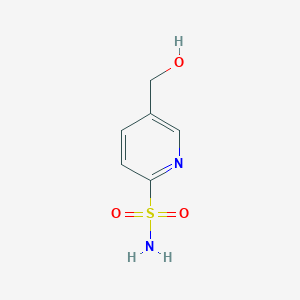
5-(Hydroxymethyl)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 5-position and a sulfonamide group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
[ \text{Pyridine-2-sulfonyl chloride} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)pyridine-2-sulfonamide.
Reduction: 5-(Hydroxymethyl)pyridine-2-amine.
Substitution: 5-(Alkoxymethyl)pyridine-2-sulfonamide or 5-(Acetoxymethyl)pyridine-2-sulfonamide.
Applications De Recherche Scientifique
5-(Hydroxymethyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)pyridine-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Consequently, the compound exhibits antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-sulfonamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-Methylpyridine-2-sulfonamide: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
5-(Hydroxymethyl)pyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, altering its biological activity.
Uniqueness
5-(Hydroxymethyl)pyridine-2-sulfonamide is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
5-(hydroxymethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,10,11) |
Clé InChI |
RVQOFCQTQWOVKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


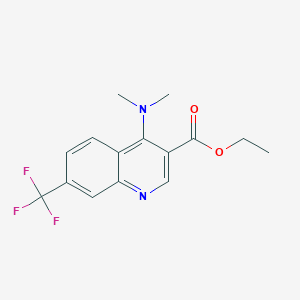
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)
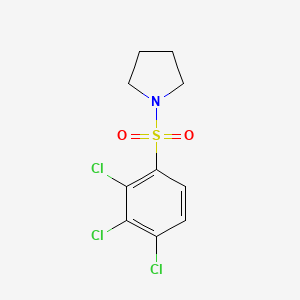
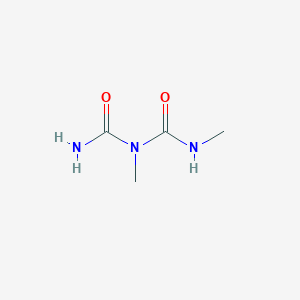
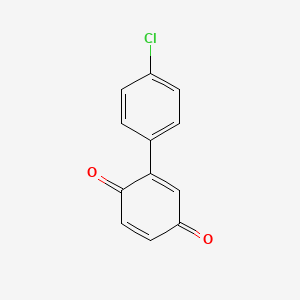
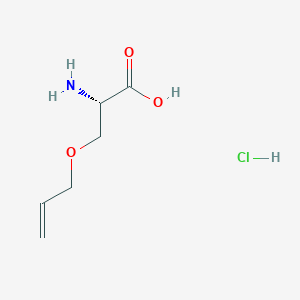

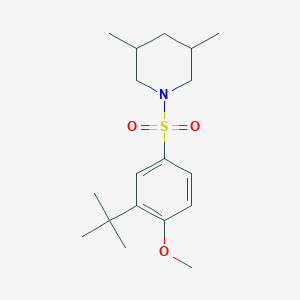

![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)
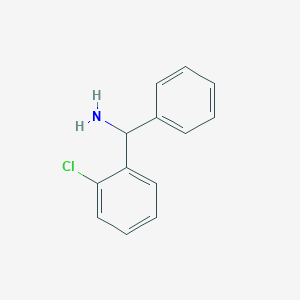

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)
